molecular formula C38H30F2N4O7 B3026486 ZnAF-2F DA CAS No. 443302-10-1

ZnAF-2F DA

Cat. No.: B3026486
CAS No.: 443302-10-1
M. Wt: 692.7 g/mol
InChI Key: WACIJZVSTOSGHJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of ZnAF-2F DA is the zinc ion (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion . It is involved in various biological processes such as homeostasis, immune responses, oxidative stress, apoptosis, and aging .

Mode of Action

This compound is a cell-permeable diacetyl derivative of ZnAF-2F . It is a fluorescent reagent with a strong affinity to zinc ions, making it suitable for the detection of low concentrations of zinc ions . The compound interacts with its target (Zn2+) by binding to it, which can be specifically detected due to the strong affinity of this compound to zinc ions (dissociation constant: 2.7nM) .

Biochemical Pathways

Zinc ions are involved in numerous biochemical pathways. They play a crucial role in homeostasis, immune responses, oxidative stress, apoptosis, and aging . Zinc has also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .

Pharmacokinetics

This compound is a cell-permeable compound . It is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell . This property allows the compound to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .

Result of Action

The interaction of this compound with zinc ions results in the detection of low concentrations of zinc ions . This is due to the strong affinity of this compound to zinc ions, which allows the specific detection of the sample zinc ion . The low background fluorescence of this compound supersensitizes the visualization for in vivo sample zinc ion .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by substances like BSA, phenol red, and amines, and thus must be used with caution . Furthermore, the compound should be protected from light and kept under inert gas . After opening, aliquots should be prepared and stored at -20°C .

Biochemical Analysis

Biochemical Properties

ZnAF-2F DA is involved in biochemical reactions primarily related to zinc ions. It has a strong affinity to zinc ions, with a dissociation constant of 2.7nM . The compound interacts with various enzymes, proteins, and other biomolecules in the cell, particularly those involved in zinc ion homeostasis .

Cellular Effects

This compound influences cell function by interacting with zinc ions within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration and distribution of zinc ions . The compound is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .

Molecular Mechanism

The mechanism of action of this compound involves its transformation into ZnAF-2F in the cell . Once inside the cell, it is hydrolyzed by esterase in the cytosol to yield ZnAF-2F . This compound then binds to zinc ions, leading to a rapid increase in fluorescence intensity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to zinc ions . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can penetrate the cell membrane and is then hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol . After being hydrolyzed by esterase, the resulting ZnAF-2F is retained within the cell . This could potentially affect the activity or function of the compound within specific compartments or organelles.

Preparation Methods

ZnAF-2F DA is synthesized by modifying ZnAF-2F with diacetyl groups to enhance its cell permeability. The synthetic route involves the reaction of ZnAF-2F with acetic anhydride in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Chemical Reactions Analysis

ZnAF-2F DA undergoes hydrolysis in the presence of intracellular esterases to form ZnAF-2F. This hydrolysis reaction is crucial for its function as a zinc ion probe. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from the hydrolysis of this compound is ZnAF-2F, which binds to zinc ions and exhibits enhanced fluorescence .

Scientific Research Applications

Properties

IUPAC Name

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIJZVSTOSGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F2N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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